5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
“5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidin-4(5H)-ones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including a piperidine ring, a benzyl group, and a pyrazolo[3,4-d]pyrimidinone core, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolo[3,4-d]pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the benzyl group: This step often involves benzylation reactions using benzyl halides and suitable bases.
Final assembly: The final compound is assembled through condensation reactions, often under reflux conditions, to ensure complete reaction.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Uniqueness
The uniqueness of “5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the o-tolyl group, in particular, may confer unique steric and electronic properties compared to other similar compounds.
Properties
IUPAC Name |
5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-19-7-5-6-10-23(19)31-25-22(16-28-31)26(33)30(18-27-25)17-24(32)29-13-11-21(12-14-29)15-20-8-3-2-4-9-20/h2-10,16,18,21H,11-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZWJUIPKBAWQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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